molecular formula C15H19N5O3S B2573082 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034576-90-2

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2573082
CAS No.: 2034576-90-2
M. Wt: 349.41
InChI Key: LQGCHKGBCFHIKO-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a 1,3,5-triazine core substituted with a methoxy group at the 4-position, a pyrrolidin-1-yl group at the 6-position, and a benzenesulfonamide moiety attached via a methyl linker. This structure combines the bioactivity of sulfonamides (known for antimicrobial and enzyme-inhibitory properties) with the versatility of triazine derivatives, which are widely used in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-23-15-18-13(17-14(19-15)20-9-5-6-10-20)11-16-24(21,22)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCHKGBCFHIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves a multi-step process:

    Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The methoxy group and pyrrolidine ring are introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the triazine derivative with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The triazine ring can undergo further substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence biological activity and physicochemical properties. Key analogs include:

Compound Name 4-Position 6-Position Biological Activity/Use Reference
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Methoxy Pyrrolidin-1-yl Not explicitly stated (potential herbicide/antimicrobial)
Tritosulfuron (ISO common name) Methoxy Trifluoromethyl Herbicide (maize, cereals)
Triasulfuron Methoxy Methyl Herbicide (broadleaf weed control)
4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl derivatives Chloro Benzylamino Antimicrobial
N-{[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamoyl}-2-(trifluoromethyl)benzenesulfonamide Methoxy Trifluoromethyl Herbicide (tritosulfuron)

Key Observations :

  • Pyrrolidin-1-yl vs. This may reduce soil persistence or alter selectivity .
  • Methoxy (4-position) : Common in herbicides (e.g., tritosulfuron, triasulfuron), this group likely stabilizes the triazine ring and modulates electron density for optimal target interaction .
Physicochemical Properties
  • Stability : Methoxy groups at the 4-position enhance thermal and hydrolytic stability, as seen in triasulfuron and tritosulfuron .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that features a unique combination of a triazine ring and a benzenesulfonamide moiety, along with a pyrrolidine substituent. This structural configuration enhances its solubility and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C16H23N7O2C_{16}H_{23}N_{7}O_{2} with a molecular weight of approximately 345.407 g/mol. The structure can be represented as follows:

N 4 methoxy 6 pyrrolidin 1 yl 1 3 5 triazin 2 yl methyl benzenesulfonamide\text{N 4 methoxy 6 pyrrolidin 1 yl 1 3 5 triazin 2 yl methyl benzenesulfonamide}

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, the compound has shown potential in:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways.
  • Antimicrobial Properties : The triazine moiety has been associated with antimicrobial activity against certain bacterial strains.

1. Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapy agents like doxorubicin. The mechanism involved downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), which are crucial for cell cycle progression and metastasis .

2. Antimicrobial Activity

In vitro tests demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-function relationship (SAR) analysis revealed that modifications to the pyrrolidine substituent could enhance its antimicrobial efficacy .

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The study found that the compound induced apoptosis through activation of caspases and disruption of mitochondrial membrane potential. This suggests its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties that could be leveraged for developing new antibiotics .

Comparative Analysis

Compound NameStructure FeaturesUnique Properties
N-(4-methoxyphenyl)-N'-methylureaUrea derivative with methoxy substitutionExhibits moderate anticancer activity
4-(4,6-Dimethoxy-1,3,5-triazin-2-y)-4-methylmorpholinium chlorideTriazine ring with morpholinium substitutionStrong ionization properties
2-Chloro-4,6-dimethoxy-1,3,5-triazineChlorinated derivative of triazineUsed as an intermediate in pesticide synthesis

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